4-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-3-methylsulfinyl-1,2,4-triazole
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Overview
Description
4-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-3-methylsulfinyl-1,2,4-triazole is a complex organic compound that features a unique combination of a benzodioxin ring, a triazole ring, and a bromine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-3-methylsulfinyl-1,2,4-triazole typically involves multiple steps. One common approach starts with the bromination of 1,4-benzodioxane to yield 6-bromo-1,4-benzodioxane . This intermediate is then subjected to further reactions to introduce the triazole and methylsulfinyl groups. The specific reaction conditions, such as the use of solvents like dimethylformamide (DMF) and bases like lithium hydride (LiH), are crucial for the successful synthesis of the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-3-methylsulfinyl-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone.
Reduction: The bromine substituent can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfinyl group would yield a sulfone derivative, while substitution of the bromine atom with an amine would yield an amine-substituted benzodioxin-triazole compound.
Scientific Research Applications
4-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-3-methylsulfinyl-1,2,4-triazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used as a probe to study biological processes and interactions.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-3-methylsulfinyl-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets would depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxin derivatives and triazole-containing molecules, such as:
- 1-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid
- 6-Bromo-1,4-benzodioxane
Uniqueness
What sets 4-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-3-methylsulfinyl-1,2,4-triazole apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-3-methylsulfinyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O3S/c1-20(17)12-15-14-7-16(12)6-8-4-10-11(5-9(8)13)19-3-2-18-10/h4-5,7H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRAMFOIWDHYCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=NN=CN1CC2=CC3=C(C=C2Br)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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